(4-Chloro-1-isopropyl-1H-pyrazol-5-yl)methanol
Description
(4-Chloro-1-isopropyl-1H-pyrazol-5-yl)methanol is a pyrazole derivative featuring a chloro substituent at the 4-position, a hydroxymethyl group at the 5-position, and an isopropyl group at the 1-position of the pyrazole ring. Pyrazole-based compounds are of significant interest in medicinal and agrochemical research due to their diverse biological activities and structural tunability.
Properties
IUPAC Name |
(4-chloro-2-propan-2-ylpyrazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O/c1-5(2)10-7(4-11)6(8)3-9-10/h3,5,11H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDHONHAYNISQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-1-isopropyl-1H-pyrazol-5-yl)methanol typically involves the reaction of 4-chloro-1-isopropyl-1H-pyrazole with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-1-isopropyl-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Chloro-1-isopropyl-1H-pyrazole-5-carboxylic acid.
Reduction: 4-Isopropyl-1H-pyrazole-5-methanol.
Substitution: 4-Amino-1-isopropyl-1H-pyrazol-5-yl)methanol.
Scientific Research Applications
Medicinal Chemistry
(4-Chloro-1-isopropyl-1H-pyrazol-5-yl)methanol has shown promise in drug development. Its potential as a bioactive molecule is being explored for various therapeutic applications:
- Antimicrobial Activity: In vitro studies have indicated that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.
- Anti-inflammatory Properties: Research suggests that it can inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Biological Research
The compound is being investigated for its interactions with biological targets, such as enzymes and receptors. The chloro group and pyrazole ring enhance its binding affinity, potentially leading to the modulation of biochemical pathways.
Chemical Synthesis
As a versatile building block, this compound is utilized in synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical reactions, including:
- Oxidation: Can be oxidized to form aldehydes or carboxylic acids.
- Reduction: The chloro group can be reduced to yield hydrocarbons.
- Substitution Reactions: The chloro group can be replaced with other nucleophiles like amines or thiols.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, suggesting potential use as a new antibiotic agent.
- Inflammation Modulation : Research indicated that it could significantly reduce levels of pro-inflammatory cytokines in cell cultures, highlighting its therapeutic potential in treating conditions like arthritis.
- Drug Development : Ongoing studies are exploring the compound's ability to serve as a lead structure for developing novel drugs targeting specific diseases related to inflammation and infection.
Mechanism of Action
The mechanism of action of (4-Chloro-1-isopropyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the pyrazole ring play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on pyrazole derivatives with variations in the N1 substituent (alkyl groups) and substituent positions, as these modifications critically influence molecular properties and bioactivity.
Structural and Physicochemical Properties
Key Observations:
- For instance, the ethyl and 1,3-dimethyl analogs both have a molecular weight of 160.60 g/mol , whereas the methyl variant is lighter (146.58 g/mol) .
- Solubility Trends: The 1,3-dimethyl derivative is provided as a 10 mM solution, suggesting moderate solubility in standard solvents . No solubility data are available for the methyl or ethyl analogs, but bulkier substituents (e.g., isopropyl) may reduce aqueous solubility due to increased hydrophobicity.
- Functional Group Impact: The 4-chlorophenyl variant (from ) demonstrates how aromatic substituents significantly increase molecular weight (236.66 g/mol) and may enhance lipophilicity compared to alkyl-substituted analogs.
Biological Activity
(4-Chloro-1-isopropyl-1H-pyrazol-5-yl)methanol is a pyrazole derivative recognized for its potential biological activities, particularly in medicinal chemistry. This compound, with the molecular formula C7H11ClN2O, has garnered attention for its unique structural features that contribute to its reactivity and biological interactions. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The structure of this compound includes a chloro group and an isopropyl moiety attached to the pyrazole ring. These substituents impart distinct steric and electronic properties that influence the compound's biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The chloro group enhances binding affinity, while the pyrazole ring may modulate various biochemical pathways. Preliminary studies suggest that this compound may exhibit antimicrobial and anti-inflammatory properties, making it a candidate for further pharmacological exploration.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, possess significant antimicrobial properties. A study demonstrated that related pyrazole compounds exhibited potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Properties
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The compound's ability to modulate immune responses may provide a therapeutic avenue for conditions characterized by excessive inflammation .
Research Findings and Case Studies
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other pyrazole derivatives:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 4-Chloro-1-methyl-1H-pyrazol-5-yl)methanol | Moderate antibacterial activity | Lacks isopropyl group, affecting steric hindrance |
| 4-Chloro-1-propyl-1H-pyrazol-5-yl)methanol | Similar antimicrobial properties but less potent than isopropyl variant | Propyl group may reduce binding efficiency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
